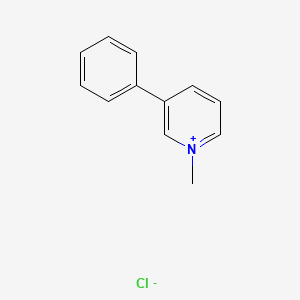

1-Methyl-3-phenylpyridin-1-ium;chloride

Description

1-Methyl-3-phenylpyridin-1-ium chloride is a pyridinium-based ionic compound characterized by a methyl group at the nitrogen position (1-position) and a phenyl substituent at the 3-position of the pyridinium ring. Its molecular formula is C₁₂H₁₂ClN, with a molecular weight of 203.68 g/mol. Pyridinium salts are widely studied for their applications in organic synthesis, materials science, and pharmaceuticals due to their tunable physicochemical properties, which depend on the nature and position of substituents .

Properties

IUPAC Name |

1-methyl-3-phenylpyridin-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N.ClH/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZAJIZHTDMXBL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C2=CC=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridinium chloride derivatives vary significantly in properties and applications based on substituent type, position, and chain length. Below is a detailed comparison of 1-methyl-3-phenylpyridin-1-ium chloride with structurally related compounds:

Table 1: Comparative Analysis of Pyridinium Chloride Derivatives

Key Comparisons

Substituent Effects on Physicochemical Properties

- Phenyl vs. Alkyl Groups : The phenyl group in 1-methyl-3-phenylpyridinium chloride enhances hydrophobicity and aromatic interactions compared to alkyl-substituted derivatives like 1-butyl-3-methylpyridinium chloride. This makes the former less soluble in polar solvents but more compatible with aromatic systems .

- Chain Length : Long alkyl chains (e.g., tetradecyl or hexadecyl) increase molecular weight and hydrophobicity, favoring applications in surfactants. Short chains (e.g., butyl) retain liquid states at room temperature, ideal for ionic liquids .

Applications

- Ionic Liquids : 1-Butyl-3-methylpyridinium chloride’s liquid state and high polarity make it suitable as a solvent in electrochemical and green chemistry applications .

- Surfactants : Tetradecylpyridinium chloride’s long alkyl chain enables micelle formation, critical for antimicrobial activity and detergent formulations .

- Materials Science : The phenyl group in 1-methyl-3-phenylpyridinium chloride may facilitate π-π interactions in polymer matrices or coordination complexes, suggesting utility in advanced materials .

Synthetic Routes Most pyridinium salts are synthesized via quaternization reactions. For example, 1-butyl-3-methylpyridinium chloride is prepared by reacting pyridine with butyl chloride, followed by methylation .

For instance, derivatives with chloro-phenyl moieties exhibit antitumor and antimicrobial activities .

Research Findings and Trends

- Thermal Stability : Alkylpyridinium chlorides with longer chains (e.g., tetradecyl) exhibit higher melting points due to van der Waals interactions, whereas ionic liquids like 1-butyl-3-methylpyridinium chloride have lower viscosity and thermal stability .

- Solubility: The phenyl group in 1-methyl-3-phenylpyridinium chloride reduces water solubility compared to alkylated analogs but enhances solubility in non-polar organic solvents .

- Electrochemical Properties: Ionic liquids such as 1-butyl-3-methylpyridinium chloride are prized for their high ionic conductivity, a trait less pronounced in phenyl-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.